1-Methyl-1-phenylurea
Overview
Description
1-Methyl-1-phenylurea is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 1-Methyl-1-phenylurea is 1S/C8H10N2O/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11) . This indicates that the molecule consists of a phenyl group (C6H5-) and a methyl group (CH3-) attached to a urea (NH2-CO-NH2) backbone.Physical And Chemical Properties Analysis
1-Methyl-1-phenylurea is a powder at room temperature with a melting point of 77-78 degrees Celsius .Scientific Research Applications
1-Methyl-1-phenylurea is a chemical compound with the CAS Number: 4559-87-9 . It has a molecular weight of 150.18 and its IUPAC name is N-methyl-N-phenylurea . This compound is usually in the form of a powder .
This compound is widely used in scientific research. Its versatility enables applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound holds immense potential for synthesizing novel compounds and exploring their biological activities.
- Chemical Synthesis : A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been used to synthesize a variety of N-substituted ureas (mono-, di- and cyclic-) in good to excellent yields with high chemical purity . This method is suitable for gram scale synthesis of molecules having commercial application in large volumes .
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Chemical Synthesis : A practically simple, mild, and efficient method has been developed for the synthesis of N-substituted ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology has been used to synthesize a variety of N-substituted ureas (mono-, di- and cyclic-) in good to excellent yields with high chemical purity . This method is suitable for gram scale synthesis of molecules having commercial application in large volumes .
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Herbicide Production : Urea and thiourea derivatives containing 5-member heterocyclic rings have played an important role in developing useful agrochemicals and pharmacological agents . For example, ureidothiazoles are effective herbicides for a broad spectrum of weeds . N-Methylfurfurylurea herbicides gave selective weed control in cereals, such as oats and wheat, as well as cotton and beans .
Safety And Hazards
1-Methyl-1-phenylurea is classified under the GHS07 hazard class. It carries the warning signal word and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-methyl-1-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAADKSETAYKGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60879133 | |
Record name | 1-METHYL-1-PHENYL UREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1-phenylurea | |
CAS RN |
4559-87-9 | |
Record name | N-Methyl-N-phenylurea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4559-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, 1-methyl-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-METHYL-1-PHENYL UREA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60879133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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